1-Phenyl-3-(thiomorpholin-4-yl)propan-1-one
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Overview
Description
1-Phenyl-3-(thiomorpholin-4-yl)propan-1-one is an organic compound that features a phenyl group attached to a propanone backbone, which is further substituted with a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(thiomorpholin-4-yl)propan-1-one typically involves the reaction of thiomorpholine with a phenylpropanone derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(thiomorpholin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-Phenyl-3-(thiomorpholin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(thiomorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The phenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-thiomorpholin-4-yl-propan-1-one
- 1-Phenyl-3-(piperidin-1-yl)propan-1-one
- 1-Phenyl-3-(morpholin-4-yl)propan-1-one
Uniqueness
1-Phenyl-3-(thiomorpholin-4-yl)propan-1-one is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
CAS No. |
5792-41-6 |
---|---|
Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-phenyl-3-thiomorpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H17NOS/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14/h1-5H,6-11H2 |
InChI Key |
FASGPVPLRRSHIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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